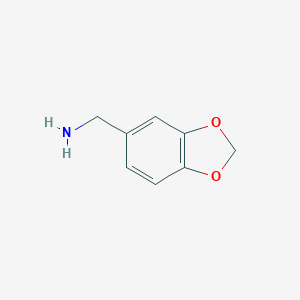
Piperonylamine
Overview
Description
Piperonylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75851. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Anti-Arthritic Properties
Piperine, a derivative of Piperonylamine, exhibits significant anti-inflammatory and anti-arthritic effects. Studies have shown that it inhibits the expression of interleukin 6 (IL6), matrix metalloproteinase (MMPs), cyclo-oxygenase 2 (COX-2), and prostaglandin E2 (PGE2) in human interleukin 1β-stimulated fibroblast-like synoviocytes derived from patients with rheumatoid arthritis. Furthermore, it has been demonstrated to reduce nociceptive and arthritic symptoms in rat models, highlighting its potential as a pharmaceutical or dietary supplement for arthritis treatment (Bang et al., 2009).
Hepatoprotective Effects
Piperine has shown promising results in providing hepatoprotection against induced hepatotoxicity. One study demonstrated that Piperine mitigates oxidative stress and improves hepatic function biomarkers in rats exposed to diisononyl phthalate (DINP), suggesting its potential as a protective agent against liver damage (Adeyemo et al., 2021).
Antitumor and Antimetastatic Activities
Piperine has been noted for its antitumor and antimetastatic activities. Studies on murine breast cancer models indicate that Piperine not only suppresses tumor growth but also inhibits metastasis, providing a foundation for its potential development as an anticancer drug (Lai et al., 2012).
Immunomodulatory Effects
The bioactive component of black pepper, Piperine, exhibits a range of bioactive effects including immunomodulatory potential. Clinical studies have shown its remarkable antioxidant, antitumor, and drug availability-enhancing characteristics, suggesting its therapeutic potential in enhancing the bioavailability of various therapeutic drugs and contributing to general human health (Stojanović-Radić et al., 2019).
Antimicrobial and Antibacterial Properties
This compound derivatives have been evaluated for their antibacterial properties, particularly against Mycobacterium tuberculosis. Some of these derivatives exhibited modest activity, suggesting that this class of compounds could be a starting point for developing new treatments for multi-drug-resistant tuberculosis (Gomes et al., 2010).
Impact on Drug Bioavailability
Piperine has been studied for its effects on P-gp function and expression, which is crucial for drug bioavailability. The interaction of Piperine with drugs can significantly enhance oral bioavailability, possibly by decreasing drug elimination or by increasing drug absorption. However, this effect necessitates careful consideration when co-administering Piperine with P-gp substrate drugs (Han et al., 2008).
Mechanism of Action
Target of Action
Piperonylamine is understood to function as a competitive inhibitor of specific enzymes involved in drug and compound metabolism . .
Mode of Action
Current understanding suggests that it functions as a competitive inhibitor . This means that this compound competes with the substrate for binding to the enzyme’s active site. When this compound binds to the enzyme, it prevents the substrate from binding, thereby inhibiting the enzyme’s function.
Biochemical Pathways
It is understood that this compound impacts the metabolism of drugs and other compounds by inhibiting specific enzymes . This could potentially affect a wide range of biochemical pathways depending on the specific enzymes inhibited.
Result of Action
Its role as a competitive inhibitor suggests that it could potentially alter the normal function of certain enzymes, leading to changes in the metabolic processes these enzymes are involved in .
Safety and Hazards
Piperonylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Relevant Papers
One relevant paper is “Synthesis and photopolymerization of this compound derivatives as a polymerizable cyclic acetals co‐initiator for light‐cured unfilled dental resins” by Wang et al., 2010 . The paper discusses the synthesis and characterization of N, N -di (methacryly-ethoxycarbonyl-ethyl)- N - (1,3-benzodioxole- 5-methylene) (DMEBM) to replace both triethylene glycol dimethylacrylate (TEGDMA) as a dilute and the non-polymerizable amine, which is added as a co-initiator in dental resin mixtures .
Biochemical Analysis
Biochemical Properties
Piperonylamine is known to interact with specific enzymes involved in drug and compound metabolism . It contributes to the production of enzymes, hormones, and other vital biochemicals .
Cellular Effects
For instance, it has been used in the synthesis of transition metal complexes, which have shown antimicrobial activities against various microorganisms .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a plant-specific pathway leading to compounds of extremely diverse structure and function .
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILSBZLQGRBMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180836 | |
| Record name | Benzo-1,3-dioxole-5-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Piperonylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2620-50-0 | |
| Record name | 1,3-Benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo-1,3-dioxole-5-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo-1,3-dioxole-5-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



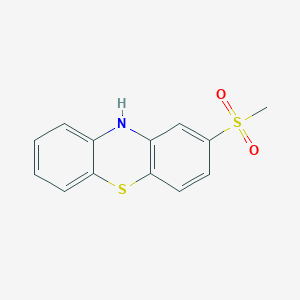


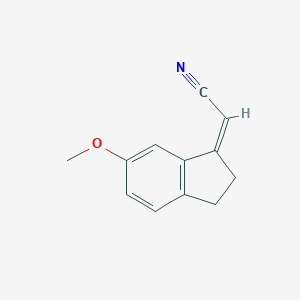

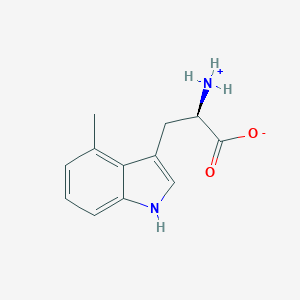
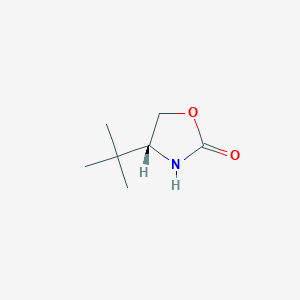
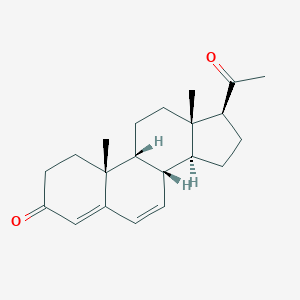
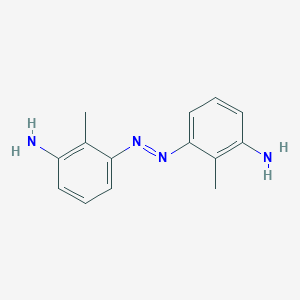
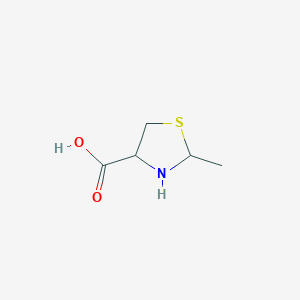


![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
